Adarotene

Beschreibung

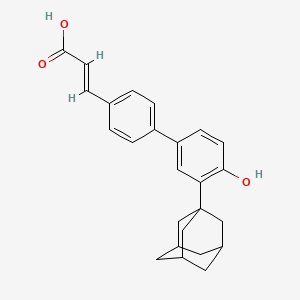

structure in first source

Eigenschaften

IUPAC Name |

(E)-3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O3/c26-23-7-6-21(20-4-1-16(2-5-20)3-8-24(27)28)12-22(23)25-13-17-9-18(14-25)11-19(10-17)15-25/h1-8,12,17-19,26H,9-11,13-15H2,(H,27,28)/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWBIEIZDDIEMW-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040390 | |

| Record name | Adarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496868-77-0 | |

| Record name | Adarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496868-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adarotene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496868770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6SU73VG8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Adarotene Signaling Pathways in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adarotene (ST1926) is a synthetic retinoid analog that has demonstrated potent antiproliferative and pro-apoptotic activity across a broad spectrum of human cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the known signaling pathways modulated by this compound in cancer cells. It delves into its molecular mechanisms, including its interaction with Retinoic Acid Receptor gamma (RARγ), induction of DNA damage, modulation of intracellular calcium levels, and regulation of the AMPK/mTOR pathway. This document aims to serve as a valuable resource for researchers and professionals in oncology and drug development by consolidating quantitative data, detailing experimental methodologies, and visualizing complex signaling networks.

Introduction

This compound has emerged as a promising anti-cancer agent due to its ability to induce apoptosis and inhibit cell growth in various cancer models, including glioma, myeloid leukemia, ovarian carcinoma, and melanoma.[1] It exhibits a dose-dependent growth inhibition with IC50 values typically ranging from 0.1 to 0.3 μM.[1][2] Mechanistically, this compound's effects are multifaceted, involving both classical retinoid signaling pathways and potentially RAR-independent mechanisms. This guide will explore these pathways in detail, providing a foundational understanding for further research and therapeutic development.

Core Signaling Pathways of this compound

This compound's anti-cancer effects are mediated through several interconnected signaling pathways. The primary known molecular target is the ligand-binding domain of the Retinoic Acid Receptor gamma (RARγ). However, its activity extends beyond canonical RAR signaling to include the induction of DNA damage, disruption of calcium homeostasis, and modulation of key metabolic pathways.

RARγ-Mediated Signaling

This compound is believed to act as a ligand for RARγ, a nuclear receptor that heterodimerizes with the Retinoid X Receptor (RXR) to regulate gene transcription. Upon ligand binding, the RARγ/RXR heterodimer undergoes a conformational change, leading to the recruitment of co-activators and the initiation of transcription of target genes involved in cell differentiation, proliferation, and apoptosis.

Induction of DNA Damage and Apoptosis

A key characteristic of this compound is its ability to induce DNA damage, a surprising effect for a retinoid analog. This DNA damage response (DDR) is a critical contributor to its apoptotic activity. The DDR can trigger cell cycle arrest, allowing for DNA repair, or if the damage is too severe, initiate apoptosis.

This compound has been shown to cause cell cycle accumulation in the G1/S or S phase, depending on the cancer cell line.

Intracellular Calcium Signaling

Treatment of cancer cells with this compound leads to a rapid and significant increase in intracellular calcium concentration. Elevated intracellular calcium can act as a second messenger, triggering various cellular processes, including apoptosis, through the activation of calcium-dependent enzymes and stress pathways in the endoplasmic reticulum and mitochondria.

AMPK/mTOR Pathway Modulation

This compound has been observed to activate AMP-activated protein kinase (AMPKα) and subsequently down-regulate the mechanistic target of rapamycin (mTOR) and its downstream effector, p70S6K. The AMPK/mTOR pathway is a central regulator of cellular metabolism, growth, and proliferation. Activation of AMPK and inhibition of mTOR signaling can lead to cell cycle arrest and apoptosis.

Quantitative Data

The antiproliferative activity of this compound has been quantified in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cancer Type | Cell Line(s) | IC50 (μM) | Reference |

| Various Human Tumors | Large Panel | 0.1 - 0.3 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling pathways of this compound.

Cell Viability and Proliferation Assay

Objective: To determine the dose-dependent effect of this compound on cancer cell viability and proliferation.

Method:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density to ensure logarithmic growth during the experiment.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 μM) or vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

References

Adarotene: An In-depth Technical Guide on a Novel Atypical Retinoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adarotene (ST1926) is a synthetic atypical retinoid that has demonstrated potent proapoptotic and antitumor activities across a range of cancer cell lines and in preclinical xenograft models. While initially investigated within the context of retinoic acid receptor (RAR) modulation, compelling evidence indicates that this compound's primary mechanism of action is independent of direct RAR transactivation. This technical guide provides a comprehensive overview of this compound, focusing on its antiproliferative effects, its actual mechanism of action involving DNA damage and inhibition of DNA polymerase α (POLA1), and detailed experimental protocols for its study. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this novel agent.

Introduction

Retinoids, both natural and synthetic, are a class of compounds that play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis, primarily through their interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This compound, also known as ST1926, was developed as an atypical retinoid with a chemical structure distinct from classical retinoids. Initial hypotheses positioned this compound as a potential selective activator of RARβ and RARγ. However, extensive research has revealed a more complex and ultimately different mechanism of action. This guide will delve into the scientific data surrounding this compound, clarifying its role as a potent antitumor agent that functions largely independently of the classical RAR signaling pathway.

Antiproliferative Activity of this compound

This compound exhibits potent antiproliferative activity against a wide variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are consistently in the sub-micromolar to low micromolar range, highlighting its potential as a powerful cytotoxic agent. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A-431 | Epidermoid Carcinoma | 0.12 |

| A2780/DX | Ovarian Carcinoma | 0.1 |

| DU-145 | Prostate Carcinoma | 0.1 |

| HCT-116 | Colon Carcinoma | 0.32 |

| IGROV-1 | Ovarian Carcinoma | 0.1 - 0.3 |

| LNCaP | Prostate Carcinoma | 0.12 |

| Me665/2/21 | Melanoma | 0.25 |

| NCI-H460 | Non-small Cell Lung Cancer | 0.19 |

Mechanism of Action: Beyond RAR Activation

Contrary to initial expectations, the primary antitumor effects of this compound are not mediated through the activation of retinoic acid receptors. Studies have shown that this compound has an almost complete loss of ability to activate RARs.[1][2] Instead, its proapoptotic and antiproliferative activities are attributed to two main interconnected mechanisms: the induction of DNA damage and the inhibition of DNA polymerase α (POLA1).[3][4] This activity is notably independent of the tumor suppressor protein p53 status of the cancer cells.[3]

Induction of DNA Damage and S-Phase Arrest

This compound treatment leads to an early and significant induction of DNA damage in cancer cells. This genotoxic stress is a critical event that triggers downstream apoptotic pathways. Concurrently, this compound causes cell cycle arrest in the S-phase, the phase of DNA synthesis, which is consistent with the disruption of DNA replication machinery.

Inhibition of DNA Polymerase α (POLA1)

A key molecular target of this compound has been identified as DNA polymerase α (POLA1), a critical enzyme for the initiation of DNA replication. By inhibiting POLA1, this compound effectively halts DNA synthesis, leading to replication stress, DNA damage, and ultimately, apoptosis. The parent molecule of this compound, CD437, also targets POLA1, suggesting a shared mechanism of action for this class of atypical retinoids.

Signaling Pathway Overview

The proposed signaling pathway for this compound's action is depicted below. It highlights the divergence from the classical RAR-mediated pathway and focuses on the direct induction of DNA damage and POLA1 inhibition, leading to p53-independent apoptosis.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

RAR Transactivation Assay (Luciferase Reporter Assay)

This assay is used to determine if a compound can activate retinoic acid receptors. While this compound shows minimal to no activity in this assay, it is a critical experiment to differentiate its mechanism from classical retinoids.

Objective: To measure the ability of this compound to activate RARα, RARβ, and RARγ.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for human RARα, RARβ, and RARγ

-

A luciferase reporter plasmid containing a retinoic acid response element (RARE) driving luciferase expression (e.g., RARE-tk-luc)

-

A control plasmid for transfection normalization (e.g., a Renilla luciferase vector)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound and a positive control (e.g., all-trans retinoic acid, ATRA)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control (ATRA). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Caption: Workflow for an RAR transactivation assay.

Competitive Binding Assay

This assay determines the ability of a compound to displace a radiolabeled ligand from the ligand-binding pocket of a receptor, thereby determining its binding affinity (Ki).

Objective: To determine the binding affinity of this compound for RARα, RARβ, and RARγ.

Materials:

-

Recombinant human RARα, RARβ, and RARγ proteins

-

Radiolabeled RAR ligand (e.g., [³H]-all-trans retinoic acid)

-

This compound and an unlabeled positive control (e.g., all-trans retinoic acid)

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Reaction Setup: In a multi-well plate, combine the recombinant RAR protein, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound or the unlabeled positive control in the assay buffer. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled positive control).

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The protein-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive binding assay.

Conclusion

This compound is a potent proapoptotic and antitumor agent with a unique mechanism of action that distinguishes it from classical retinoids. While its development may have been guided by an initial interest in RAR modulation, the scientific evidence strongly supports a mechanism centered on the induction of DNA damage and the inhibition of DNA polymerase α, leading to p53-independent apoptosis. This makes this compound an intriguing candidate for cancer therapy, particularly in tumors that are resistant to conventional treatments or those with mutated p53. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this compound and related atypical retinoids.

References

- 1. A novel atypical retinoid endowed with proapoptotic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Oncology Profile of Adarotene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adarotene (ST1926) is a novel atypical retinoid that has demonstrated significant pro-apoptotic and anti-proliferative activity across a broad spectrum of human cancer cell lines and in preclinical tumor models. Unlike traditional retinoids, this compound's mechanism of action is independent of retinoic acid receptor (RAR) transactivation. Instead, its anti-cancer effects are primarily driven by the induction of DNA damage, leading to S-phase cell cycle arrest and subsequent apoptosis. A key molecular target identified is DNA polymerase alpha (POLA1), the inhibition of which contributes to the observed genotoxic stress. Furthermore, this compound has been shown to modulate critical cellular signaling pathways, including the AMPK/mTOR pathway, further contributing to its anti-tumorigenic properties. This technical guide provides a comprehensive overview of the preclinical data on this compound, including detailed experimental methodologies, quantitative data summaries, and visual representations of its mechanisms of action and experimental workflows.

In Vitro Anti-proliferative Activity

This compound exhibits potent cytotoxic effects against a wide range of human cancer cell lines, with IC50 values typically in the sub-micromolar range.[1]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| IGROV-1 | Ovarian Carcinoma | ~0.1 - 0.3 | [1] |

| DU145 | Prostate Carcinoma | ~0.1 - 0.3 | [1] |

| A2780/DX | Ovarian Carcinoma | Not specified | [1] |

| MeWo | Melanoma | Not specified | [1] |

| NB4 | Acute Myeloid Leukemia | Not specified | |

| Glioma Cell Lines | Glioma | Not specified |

Mechanism of Action

Induction of DNA Damage and Apoptosis

This compound's primary mechanism of anti-cancer activity involves the induction of DNA damage, which subsequently triggers apoptosis. This effect is observed in a variety of cancer cell types and is a key contributor to its cytotoxic effects.

Modulation of the AMPK/mTOR Signaling Pathway

This compound has been shown to activate AMP-activated protein kinase (AMPK) and subsequently down-regulate the mammalian target of rapamycin (mTOR) signaling pathway in glioma cell lines. Activation of AMPK, a key cellular energy sensor, and inhibition of mTOR, a central regulator of cell growth and proliferation, contribute to the anti-tumor effects of this compound.

In Vivo Efficacy

Single-Agent Activity

Oral administration of this compound has demonstrated significant tumor growth inhibition in various xenograft models.

| Tumor Model | Mouse Strain | Treatment | Efficacy | Reference |

| A2780/DX Ovarian Carcinoma | Nude Mice | 15, 20 mg/kg, p.o. | Significant tumor growth inhibition | |

| MeWo Melanoma | Nude Mice | 15, 20 mg/kg, p.o. | Significant tumor growth inhibition | |

| NB4 APL | SCID Mice | 30, 40 mg/kg, p.o. | Significant and dose-dependent increase in life span | |

| HT29 Colorectal Cancer | Nude Mice | Not specified | Significantly reduced tumor volume | |

| AML | Murine Xenograft | Not specified | Significantly prolonged survival and reduced tumor burden |

Combination Therapy with Cisplatin

In preclinical models of ovarian carcinoma, the combination of this compound with the standard-of-care chemotherapeutic agent, cisplatin, resulted in enhanced anti-tumor efficacy.

| Tumor Model | Treatment | Efficacy | Reference |

| HOC18 Ovarian Carcinoma | This compound (oral) + Cisplatin | Improved efficacy and tumor growth delay compared to single agents; a number of animals without evidence of disease. | |

| Ascitic IGROV-1 Ovarian Carcinoma | This compound (intraperitoneal) | Marked increase in survival. |

Experimental Protocols

In Vitro Assays

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Treatment: Treat cells with a range of this compound concentrations for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

TUNEL Reaction: Incubate cells with the TUNEL reaction mixture (containing TdT and BrdUTP) according to the manufacturer's protocol.

-

Staining and Visualization: Stain with an anti-BrdU antibody conjugated to a fluorescent dye and counterstain nuclei with DAPI.

-

Microscopy: Visualize and quantify apoptotic cells using a fluorescence microscope.

-

Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer and quantify protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies (e.g., anti-p-AMPKα, anti-p-mTOR, anti-POLA1) overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence using an imaging system.

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) and randomize mice into treatment and control groups.

-

Treatment Administration: Administer this compound orally (p.o.) at specified doses (e.g., 15-40 mg/kg) daily or on a defined schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., twice weekly).

-

Endpoint and Analysis: Euthanize mice when tumors reach a predetermined size or at the end of the study. Calculate tumor growth inhibition and assess any signs of toxicity.

Pharmacokinetics

Currently, detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability from preclinical studies are not extensively published in the public domain. Further investigation into dedicated pharmacokinetic studies is required for a comprehensive understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The preclinical data for this compound strongly support its potential as a novel anti-cancer agent. Its unique mechanism of action, centered on the induction of DNA damage and apoptosis via POLA1 inhibition and modulation of the AMPK/mTOR pathway, offers a promising therapeutic strategy, particularly for tumors resistant to conventional therapies. The oral bioavailability and demonstrated in vivo efficacy, both as a single agent and in combination with cisplatin, warrant further clinical investigation of this compound in various oncology settings. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this promising compound.

References

Adarotene's Role in Cell Cycle Arrest: A Technical Guide for Researchers

Abstract

Adarotene (ST1926) is a synthetic retinoid analog that has demonstrated potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. A key mechanism underlying its therapeutic potential is the induction of cell cycle arrest, a critical process for inhibiting tumor growth. This technical guide provides an in-depth analysis of this compound's effects on the cell cycle, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action, facilitating further investigation and potential clinical application.

Introduction

This compound, also known as ST1926, is an atypical retinoid that has garnered significant interest for its robust anti-tumor properties.[1] Unlike classical retinoids, this compound's activity is not solely dependent on retinoic acid receptor (RAR) activation, suggesting a distinct and multifaceted mechanism of action.[2] A hallmark of this compound's cellular effects is its ability to halt cell cycle progression, thereby preventing the proliferation of cancerous cells.[3][4] The specific phase of cell cycle arrest induced by this compound appears to be cell-type dependent, with reports indicating arrest at the G1/S transition, S phase, or G0/G1 phase in various cancer models.[3] This guide will delve into the quantitative effects of this compound on cell cycle distribution, outline the experimental procedures to assess these effects, and illustrate the molecular pathways through which this compound exerts its cytostatic function.

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

The efficacy of this compound in inducing cell cycle arrest has been quantified in numerous studies using flow cytometry. The following tables summarize the dose- and time-dependent effects of this compound on the cell cycle distribution of various cancer cell lines.

Table 1: Effect of this compound (ST1926) on Cell Cycle Distribution in Colorectal Cancer (CRC) Cell Lines

| Cell Line | Treatment (1 µM ST1926) | % Sub-G1 (Apoptosis) | % G0/G1 | % S | % G2/M |

| HT29 | 24 hours | ~15% | Increased | Increased | Decreased |

| 48 hours | ~35% | - | Increased | - | |

| HCT116 | 24 hours | ~20% | Decreased | Increased (by 50%) | Decreased |

| 48 hours | ~35% | - | Increased | - | |

| HCT116 p53-/- | 24 hours | ~15% | Decreased | Increased (by 115%) | Decreased |

| 48 hours | ~25% | - | Increased | - | |

| HCT116 p21-/- | 24 hours | ~10% | Decreased | Increased (by 79%) | Decreased |

| 48 hours | ~25% | - | Increased | - | |

| Data synthesized from figures in a study on colorectal cancer cells, indicating a predominant S-phase arrest. |

Table 2: Effect of this compound (ST1926) on Cell Cycle Distribution in Chronic Myeloid Leukemia (CML) Cell Lines

| Cell Line | Treatment | % Cycling Cells (S + G2/M) - Control | % Cycling Cells (S + G2/M) - Treated |

| AR230 | 1 µM ST1926 (24 hours) | 53% | 27% |

| K562 | 5 µM ST1926 (24 hours) | 60% | 46% |

| LAMA | 5 µM ST1926 (24 hours) | 42% | 23% |

| Data from a study on CML cells, demonstrating a decrease in the percentage of cycling cells, indicative of G1 arrest. |

Table 3: Effect of this compound (ST1926) on Cell Cycle Distribution in Glioblastoma (GBM) Cell Lines

| Cell Line | Treatment (0.5 µM ST1926) | % Sub-G1 (Apoptosis) | % G0/G1 | % S | % G2/M |

| U251 | 24 hours | - | ~80% | - | - |

| 72 hours | 17% | - | - | - | |

| U87MG | 24 hours | - | ~80% | Significantly Decreased | - |

| 72 hours | 40% | - | - | - | |

| Data from a study on GBM cells, showing a pronounced G0/G1 arrest. |

Core Signaling Pathways

This compound's induction of cell cycle arrest is a complex process involving multiple signaling pathways. The primary mechanisms identified include the induction of DNA damage and the inhibition of DNA polymerase α, which can occur both dependently and independently of the p53 tumor suppressor pathway.

DNA Damage and S-Phase Arrest Pathway

A significant body of evidence suggests that this compound's cytotoxic effects are mediated through the induction of DNA double-strand breaks, particularly during the S phase of the cell cycle. This leads to the activation of DNA damage response (DDR) pathways and subsequent S-phase arrest. In some colorectal cancer cells, this is associated with an increase in the levels of p53 and the cyclin-dependent kinase inhibitor p21. However, this compound also induces S-phase arrest and apoptosis in cells lacking functional p53 or p21, indicating the existence of alternative pathways. A key target in this process is DNA polymerase α (POLA1), an enzyme crucial for the initiation of DNA replication. This compound has been shown to inhibit POLA1 activity and reduce its protein expression levels.

G1 Phase Arrest Pathway

In other cellular contexts, such as chronic myeloid leukemia and glioblastoma, this compound induces a G1 or G0/G1 phase arrest. This is often associated with a decrease in the levels of proteins that promote progression through the G1 phase, such as cyclin D1, and an increase in the expression of CDK inhibitors like p21. The molecular target of this compound in myeloid leukemia cells has been suggested to be similar to the ligand-binding domain of RARγ. Activation of RARγ can lead to the transcriptional regulation of genes involved in cell cycle control.

Key Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Adherent or suspension cells

-

This compound (ST1926)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1 mg/mL RNase A, 0.05% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Adherent cells: Trypsinize the cells, collect them, and neutralize the trypsin with complete medium.

-

Suspension cells: Collect the cells directly.

-

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to achieve a final concentration of ~70%.

-

Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.

-

Discard the ethanol and wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle regulatory proteins (e.g., cyclins, CDKs, p21, p53) in this compound-treated cells by Western blotting.

Materials:

-

This compound-treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound (ST1926) is a promising anti-cancer agent that effectively induces cell cycle arrest in a variety of tumor models. Its mechanism of action is multifaceted, involving the induction of DNA damage, inhibition of DNA polymerase α, and modulation of key cell cycle regulatory proteins. The specific phase of cell cycle arrest is context-dependent, highlighting the need for further investigation into the precise molecular determinants of cellular response to this compound. The protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and to further elucidate its intricate role in the regulation of the cell cycle. This knowledge will be instrumental in the rational design of future pre-clinical and clinical studies.

References

Adarotene Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adarotene (ST1926) is a synthetic atypical retinoid that has demonstrated potent pro-apoptotic and anti-proliferative activity across a broad range of human tumor cell lines. Unlike classical retinoids, this compound's mechanism of action is independent of retinoic acid receptor (RAR) transactivation, instead involving the induction of DNA damage and modulation of critical cell survival pathways. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the impact of structural modifications on its cytotoxic effects. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and experimental workflows to support further research and development in this area.

Introduction

This compound, chemically known as (2E)-3-(4′-hydroxy-3′-tricyclo[3.3.1.13,7]dec-1-yl[1,1′-biphenyl]-4-yl)-2-propenoic acid, is a novel retinoid-related molecule characterized by an adamantyl group.[1][2] It exhibits significant anti-tumor properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer models, such as ovarian, prostate, and non-small cell lung cancer.[3][4] A key feature of this compound is its ability to induce DNA damage, a surprising mechanism for a retinoid-like molecule, which contributes significantly to its pro-apoptotic activity.[5] Notably, this compound does not activate RARα or RAR-mediated transcription.

One of the metabolic liabilities of this compound is the rapid O-glucuronidation of its phenolic hydroxyl group, leading to fast excretion. This has prompted the synthesis and evaluation of various derivatives to improve its pharmacokinetic profile and enhance its therapeutic potential. This guide focuses on the structure-activity relationships of these derivatives, providing a valuable resource for medicinal chemists and pharmacologists.

Core Structure and Numbering

The core structure of this compound consists of a biphenyl scaffold substituted with an adamantyl group, a phenolic hydroxyl group, and an acrylic acid moiety. The systematic numbering of the core structure is illustrated below for clarity in the subsequent SAR discussion.

Structure-Activity Relationship (SAR)

The exploration of this compound's SAR has primarily focused on modifications of the phenolic hydroxyl group to circumvent the rapid O-glucuronidation. A study by Giannini et al. (2012) investigated a series of ether, carbamate, and ester derivatives for their in vitro cytotoxic activity against NCI-H460 non-small cell lung carcinoma and A2780 ovarian tumor cell lines.

Modifications of the Phenolic Hydroxyl Group

The primary goal of modifying the 4'-hydroxyl group was to block metabolic conjugation while maintaining or improving cytotoxic activity. The following table summarizes the in vitro antiproliferative activity (IC50) of this compound and its key derivatives.

| Compound | R (Modification at 4'-OH) | NCI-H460 IC50 (µM) | A2780 IC50 (µM) |

| This compound (ST1926) | -H | 0.20 | 0.13 |

| Derivative 1 | -CH3 (Ether) | >10 | >10 |

| Derivative 2 | -C(O)N(CH3)2 (Carbamate) | 0.25 | 0.15 |

| Derivative 3 | -C(O)CH3 (Ester) | 0.18 | 0.11 |

| Derivative 4 | -C(O)C(CH3)3 (Ester) | 0.15 | 0.09 |

Key Findings from SAR Studies:

-

Etherification: Methylation of the phenolic hydroxyl group (Derivative 1) resulted in a dramatic loss of activity, indicating that a free hydroxyl or a group that can be readily hydrolyzed to a hydroxyl is crucial for cytotoxicity.

-

Carbamates: The dimethyl carbamate derivative (Derivative 2) retained potent activity, comparable to the parent compound, this compound. This suggests that the carbamate group is well-tolerated and may be sufficiently labile to release the active phenolic form within the cell.

-

Esters: Esterification of the hydroxyl group proved to be a successful strategy. Both the acetate (Derivative 3) and the pivalate (Derivative 4) esters exhibited slightly improved or comparable cytotoxic activity compared to this compound. The bulky pivalate ester (Derivative 4) was the most potent compound in this series, suggesting that this modification not only protects against glucuronidation but may also enhance cellular uptake or favorably interact with the biological target.

These findings highlight that masking the phenolic hydroxyl group with a readily cleavable ester or carbamate functionality is a viable approach to create prodrugs of this compound with potentially improved pharmacokinetic properties.

Experimental Protocols

In Vitro Antiproliferative Activity (Sulforhodamine B Assay)

The cytotoxic activity of this compound and its derivatives is typically determined using the Sulforhodamine B (SRB) colorimetric assay.

Detailed Protocol:

-

Cell Plating: Human tumor cells (e.g., NCI-H460, A2780) are seeded in 96-well microtiter plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds (this compound and its derivatives) for a 24-hour period.

-

Cell Fixation: After the treatment period, the supernatant is discarded, and the cells are fixed with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing the plates five times with 1% (v/v) acetic acid.

-

Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The optical density is read at 540 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

In Vivo Antitumor Activity (Xenograft Model)

The in vivo efficacy of this compound and its backup compounds is evaluated in tumor xenograft models.

General Protocol:

-

Cell Implantation: Human tumor cells (e.g., A2780/DX ovarian carcinoma) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into control and treatment groups. The test compounds are administered orally at specified doses (e.g., 15-40 mg/kg) for a defined period.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²)/2.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period.

-

Data Analysis: The antitumor activity is assessed by comparing the tumor growth inhibition in the treated groups to the control group.

Signaling Pathways

This compound's mechanism of action involves the induction of DNA damage and apoptosis through a pathway that is distinct from classical retinoids.

This compound-Induced Apoptosis and DNA Damage Pathway

This compound treatment leads to the generation of DNA damage, which in turn activates downstream signaling cascades culminating in apoptosis. While the precise upstream events are still under investigation, a plausible pathway involves the activation of DNA damage response (DDR) proteins, leading to cell cycle arrest and the initiation of the intrinsic apoptotic pathway.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound represents a promising class of atypical retinoids with a unique mechanism of action involving DNA damage-induced apoptosis. Structure-activity relationship studies have demonstrated that modifications to the phenolic hydroxyl group, particularly through esterification, can maintain or even enhance cytotoxic activity, offering a viable strategy to develop backup compounds with improved metabolic stability. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for the scientific community to further investigate and develop this compound and its derivatives as potential anticancer therapeutics. Future research should focus on elucidating the precise molecular targets of this compound and further optimizing its pharmacological properties for clinical translation.

References

- 1. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. New retinoid derivatives as back-ups of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthetic retinoid ST1926 attenuates prostate cancer growth and potentially targets prostate cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacological Profile of Adarotene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adarotene (ST1926) is a synthetic atypical retinoid that has demonstrated potent pro-apoptotic and anti-proliferative activity across a range of cancer cell lines and in preclinical tumor models. Unlike classical retinoids, this compound's mechanism of action is largely independent of retinoic acid receptor (RAR) transactivation. Instead, its primary mode of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamics, and available pharmacokinetic data. The guide includes summaries of key quantitative data, detailed experimental methodologies for pivotal studies, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound, also known as ST1926, is a third-generation adamantyl retinoid. It has emerged as a promising anti-cancer agent due to its potent cytotoxic effects on various tumor types, including those resistant to conventional chemotherapies. Its unique mechanism, centered on DNA damage rather than classical retinoid signaling, positions it as a novel therapeutic candidate. This document serves as an in-depth resource for researchers and drug development professionals, consolidating the current understanding of this compound's pharmacological properties.

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism of action that distinguishes it from traditional retinoids.

2.1. Induction of Apoptosis and DNA Damage

The primary mechanism of this compound's cytotoxicity is the induction of apoptosis. This is preceded by the rapid induction of DNA damage, a key initiating event.[1] this compound has been shown to cause DNA double-strand breaks, leading to the activation of the DNA damage response (DDR) pathway.

2.2. Cell Cycle Arrest

Following DNA damage, this compound induces cell cycle arrest, primarily at the G1/S or S phase, depending on the cell type.[2] This disruption of the normal cell cycle progression prevents cancer cell proliferation.

2.3. Atypical Retinoid Activity

This compound is classified as an atypical retinoid because it does not significantly activate RAR-mediated gene transcription.[3] While its molecular target is suggested to be similar to the ligand-binding domain of RARγ, its downstream effects diverge from the classical retinoid signaling pathway.[2]

2.4. Modulation of Intracellular Calcium

Treatment with this compound leads to a rapid increase in intracellular calcium levels.[2] This disruption of calcium homeostasis is believed to contribute to its pro-apoptotic effects.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Pharmacodynamics

3.1. In Vitro Anti-proliferative Activity

This compound exhibits potent anti-proliferative activity against a broad spectrum of human tumor cell lines, with IC50 values typically in the sub-micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| IGROV-1 | Ovarian Carcinoma | 0.1 - 0.3 | |

| DU145 | Prostate Cancer | 0.1 - 0.3 | |

| A431 | Cervical Cancer | 0.25 | |

| Me665/2/21 | Melanoma | 0.25 | |

| LNCaP | Prostate Cancer | 0.12 | |

| H460 | Non-small Cell Lung Cancer | 0.19 | |

| HCT116 | Colon Cancer | 0.32 | |

| A2780 | Ovarian Carcinoma | Not Specified | |

| MeWo | Melanoma | Not Specified |

3.2. In Vivo Anti-tumor Efficacy

Oral administration of this compound has been shown to inhibit tumor growth and improve survival in various xenograft models.

| Animal Model | Cancer Type | Dosage | Effect | Reference |

| Nude mice with A2780/DX xenografts | Ovarian Carcinoma | Not Specified | Tumor growth inhibition | |

| Nude mice with MeWo xenografts | Melanoma | Not Specified | Tumor growth inhibition | |

| Mouse model of chronic myeloid leukemia | Chronic Myeloid Leukemia | 15 mg/kg/day | Reduced tumor burden and increased survival |

Pharmacokinetics

Detailed pharmacokinetic data for this compound is limited in publicly available literature. Preclinical studies suggest that the presence of a phenolic hydroxyl group in its structure leads to rapid O-glucuronidation, which is a major mechanism of elimination, resulting in fast excretion of its glucuronide metabolite. This rapid clearance has been a challenge in its clinical development.

Experimental Protocols

5.1. Cell Proliferation Assay (MTT Assay)

This protocol is a general representation based on common laboratory practices.

Experimental Workflow: MTT Assay

Caption: Workflow for a typical MTT cell proliferation assay.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of this compound (typically from 0.01 to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

5.2. Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Methodology:

-

Cell Preparation: Culture and treat cells with this compound as described for the proliferation assay.

-

Fixation and Permeabilization: Fix the cells with a solution of 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP, for 1 hour at 37°C.

-

Staining and Visualization: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.

-

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.

5.3. Western Blot for PARP Cleavage

Cleavage of poly(ADP-ribose) polymerase (PARP) is another indicator of apoptosis.

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates (20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for PARP that recognizes both the full-length (116 kDa) and cleaved (89 kDa) fragments. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clinical Development

As of the latest available information, this compound (ST1926) is in the preclinical stage of development. No clinical trial data for this compound has been publicly released.

Conclusion

This compound is a potent anti-cancer agent with a distinct mechanism of action involving the induction of DNA damage and subsequent apoptosis, largely independent of classical RAR signaling. Its efficacy in a wide range of cancer cell lines and in vivo models underscores its therapeutic potential. However, its rapid metabolism and clearance present a significant pharmacokinetic challenge that needs to be addressed for successful clinical translation. Further research is warranted to optimize its drug delivery and to fully elucidate its molecular targets and signaling pathways. This technical guide provides a foundational understanding of this compound's pharmacological profile to aid in these future research and development efforts.

References

- 1. Differences in the pharmacokinetic properties of orally administered all-trans-retinoic acid and 9-cis-retinoic acid in the plasma of nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antitumor Effect of the Atypical Retinoid ST1926 in Acute Myeloid Leukemia and Nanoparticle Formulation Prolongs Lifespan and Reduces Tumor Burden of Xenograft Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Adarotene In Vitro Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adarotene (also known as ST1926) is a synthetic atypical retinoid that demonstrates potent antiproliferative and pro-apoptotic activity across a broad range of human tumor cell lines.[1][2] Unlike typical retinoids, which function through retinoic acid receptors (RARs), this compound's mechanism of action is largely independent of RAR activation.[3] Its anticancer effects are associated with the induction of DNA damage, cell cycle arrest, and modulation of key signaling pathways, making it a compound of significant interest in cancer research and drug development.[1][2]

This document provides detailed protocols for the in vitro evaluation of this compound in cell culture, along with key quantitative data and a summary of its mechanism of action.

Quantitative Data Summary

This compound exhibits a dose-dependent growth inhibition in numerous human tumor cell lines, with IC50 values typically in the low micromolar to nanomolar range.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| A-431 | Cervical Cancer | 0.12 - 0.25 | 24-hour drug exposure followed by 48-hour recovery. |

| DU145 | Prostate Cancer | 0.1 | p53-mutant cell line. |

| Me665/2/21 | Melanoma | 0.25 | p53-mutant cell line. |

| LNCaP | Prostate Cancer | 0.12 | Wild-type p53 cell line. |

| H460 | Non-small Cell Lung Cancer | 0.19 | Wild-type p53 cell line. |

| HCT116 | Colon Cancer | 0.32 | Wild-type p53 cell line. |

| IGROV-1 | Ovarian Cancer | Not Specified | Causes cell accumulation in G1/S or S phase. |

Mechanism of Action & Signaling Pathways

This compound's primary mechanism of action involves the induction of apoptosis and DNA damage. It has been shown to cause cell cycle arrest at the G1/S or S phase, depending on the cell line. Furthermore, this compound influences several key signaling pathways:

-

AMPK/mTOR Pathway: this compound treatment leads to the activation of AMP-activated protein kinase (AMPKα) and the subsequent downregulation of phosphorylated mechanistic target of rapamycin (mTOR) and its downstream effector P70S6K.

-

Retinoic Acid (RA) Pathway: this compound has been observed to affect the retinoic acid pathway, as indicated by changes in cellular retinoic acid-binding protein 2 (CRABP2) localization.

-

Calcium Signaling: Treatment with this compound results in a rapid increase in intracellular calcium levels.

-

Apoptosis Induction: this compound is a potent inducer of apoptosis in a wide range of cancer cells, including those from myeloid leukemia.

Caption: this compound's multifaceted signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10-30 mM) by dissolving it in DMSO.

-

Gently vortex until the solid is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Culture and Seeding

Materials:

-

Cancer cell line of interest (e.g., A-431, DU145)

-

Complete growth medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Hemocytometer or automated cell counter

Procedure:

-

Culture the cells in T-75 flasks with the appropriate complete growth medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

For experiments, detach the cells using Trypsin-EDTA, neutralize with complete growth medium, and centrifuge to pellet the cells.

-

Resuspend the cell pellet in fresh medium and determine the cell concentration.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

-

Incubate the plates for 24 hours to allow for cell attachment and recovery.

Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the cytotoxic effects of this compound.

Caption: General workflow for an in vitro cell viability assay.

Materials:

-

Seeded 96-well plates with cells

-

This compound stock solution

-

Serum-free medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in serum-free medium at 2x the final desired concentrations. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Cell Treatment: After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plates for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently pipette up and down or place the plate on a shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Disclaimer

These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemical reagents and performing cell culture work. The specific conditions, such as cell seeding density and incubation times, may need to be optimized for different cell lines and experimental setups.

References

Application Notes and Protocols for Adarotene Cytotoxicity Assays in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adarotene (also known as ST1926) is a synthetic retinoid-related molecule that has demonstrated potent antiproliferative and pro-apoptotic activity across a wide range of human cancer cell lines. Unlike traditional retinoids, this compound's cytotoxic effects are associated with the induction of DNA damage, cell cycle arrest, and modulation of key signaling pathways, making it a compound of significant interest in oncology research.[1] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines using two common colorimetric assays: the Sulforhodamine B (SRB) assay and the MTT assay. Additionally, a summary of its mechanism of action and reported efficacy is presented.

Mechanism of Action

This compound induces a dose-dependent inhibition of cell growth in numerous human tumor cell lines, with half-maximal inhibitory concentration (IC50) values typically ranging from 0.1 to 0.3 μM.[1] Its mechanism of action is multifaceted and includes:

-

Induction of Apoptosis and DNA Damage: this compound is an effective inducer of apoptosis and has been shown to cause DNA damage, which likely contributes to its pro-apoptotic activity.[1]

-

Cell Cycle Arrest: Depending on the cancer cell line, this compound can cause cell accumulation in the G1/S or S phase of the cell cycle.[1] For instance, it has been observed to induce G1/S arrest in IGROV-1 ovarian carcinoma cells and S phase arrest in DU145 prostate carcinoma cells.[1]

-

Signaling Pathway Modulation: this compound has been shown to activate AMP-activated protein kinase (AMPKα) and down-regulate the phosphorylation of the mechanistic target of rapamycin (mTOR) and p70S6K in glioma cell lines. This suggests an impact on the AMPK/mTOR signaling pathway, which is crucial for cell growth and proliferation.

-

Calcium Mobilization: Treatment of cells with this compound leads to a rapid accumulation of intracellular calcium.

-

Retinoic Acid Receptor (RAR) Interaction: The molecular target for this compound's apoptotic activity in myeloid leukemia cells appears to be similar to the ligand-binding domain of RARγ.

Data Presentation: this compound Cytotoxicity

The cytotoxic effects of this compound have been documented across a variety of cancer cell lines. The following table summarizes the reported IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various Human Tumor Cell Lines | Multiple | 0.1 - 0.3 | |

| IGROV-1 | Ovarian Carcinoma | Not specified, but sensitive | |

| DU145 | Prostate Carcinoma | Not specified, but sensitive | |

| A-431 | Epidermoid Carcinoma | Not specified, but sensitive | |

| A2780 | Ovarian Carcinoma | Not specified, but sensitive | |

| HCT-116 | Colon Carcinoma | Not specified, but sensitive | |

| NCI-H460 | Non-small Cell Lung Carcinoma | Not specified, but sensitive |

Note: The provided IC50 range is a general finding. Specific IC50 values can vary depending on the specific cell line, experimental conditions, and assay used.

Experimental Protocols

Two standard and reliable methods for assessing cytotoxicity are the Sulforhodamine B (SRB) assay and the MTT assay.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

The SRB assay is a colorimetric assay based on the binding of the SRB dye to cellular proteins, providing a measure of cell mass.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell lines (e.g., IGROV-1, DU145)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (absorbance at 510-570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the experiment.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range of concentrations could be from 0.01 µM to 10 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).

-

-

Cell Fixation:

-

After incubation, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

-

Incubate the plate at 4°C for 1 hour.

-

-

Staining:

-

Carefully wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely at room temperature.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance (Optical Density, OD) at a wavelength between 510 nm and 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

-

MTT Cytotoxicity Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Follow the same procedure as for the SRB assay (Step 1).

-

-

Compound Treatment:

-

Follow the same procedure as for the SRB assay (Step 2).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Place the plate on a shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Follow the same data analysis procedure as for the SRB assay (Step 7).

-

Visualizations

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for this compound cytotoxicity assay.

Proposed Signaling Pathway of this compound in Cancer Cells

Caption: this compound's proposed signaling pathway.

References

Adarotene (ST1926) for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adarotene (also known as ST1926) is a synthetic atypical retinoid that has demonstrated potent antiproliferative and pro-apoptotic activity across a broad range of human cancer cell lines. Unlike classical retinoids, this compound's mechanism of action is not primarily mediated through retinoic acid receptors (RARs). Instead, it induces cell death through mechanisms including DNA damage, cell cycle arrest, and modulation of key signaling pathways, making it a compound of significant interest for cancer research and drug development.[1][2][3] This document provides detailed application notes and standardized protocols for the in vitro use of this compound, focusing on effective treatment concentrations and methodologies for assessing its biological effects.

Data Presentation: this compound Treatment Concentrations

The effective concentration of this compound for in vitro studies is highly dependent on the cell line and the specific biological endpoint being investigated. Generally, for assessing antiproliferative activity (IC50), concentrations in the nanomolar range are effective. For mechanistic studies, such as apoptosis and signaling pathway analysis, slightly higher concentrations in the low micromolar range are often employed.

Table 1: Proliferation Inhibition (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Exposure Time |

| A-431 | Cervical Cancer | 0.25 | Sulforhodamine B | 24 hours |

| DU145 | Prostate Cancer (p53 mutant) | 0.1 | Not Specified | Not Specified |

| HCT116 | Colon Cancer (p53 wild-type) | 0.32 | Not Specified | Not Specified |

| H460 | Non-Small Cell Lung Cancer | 0.19 | Not Specified | Not Specified |

| IGROV-1 | Ovarian Carcinoma | 0.23 | Not Specified | 72 hours[1] |

| LNCaP | Prostate Cancer (p53 wild-type) | 0.12 | Not Specified | Not Specified |

| Me665/2/21 | Melanoma | 0.25 | Not Specified | Not Specified |

Note: The general IC50 range for a large panel of human tumor cell lines is reported to be 0.1 to 0.3 µM.[1]

Table 2: Recommended Concentration Ranges for Mechanistic Studies

| Experiment | Cell Type Example | Concentration Range (µM) | Incubation Time |

| Cell Cycle Analysis | Colorectal Cancer Cells (HT29, HCT116) | 1 | Up to 48 hours |

| Apoptosis Assays (e.g., Annexin V) | Colorectal Cancer Cells (HT29, HCT116) | 1 | Up to 48 hours |

| Western Blotting (AMPK/mTOR pathway) | Glioma Cells | 2.5 - 10 | 24 hours |

| Immunofluorescence (RA pathway) | Glioma Cells | 2.5 - 10 | 24 hours |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a solid. Due to its hydrophobic nature, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).

-

Reagent: this compound (ST1926) powder, DMSO (cell culture grade).

-

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a molecular weight of 374.48 g/mol , dissolve 3.74 mg in 1 mL of DMSO.

-

Ensure complete dissolution by vortexing and, if necessary, brief sonication.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

-

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the stock solution in culture medium as needed.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Materials: 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate with gentle shaking for 15-30 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The SRB assay is a colorimetric assay that measures total protein content, providing an estimation of cell number.